molecular formula C15H18N2O3 B2978714 N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2175508-15-1

N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide

Cat. No.: B2978714
CAS No.: 2175508-15-1
M. Wt: 274.32
InChI Key: IREPQVHILPPAMW-UHFFFAOYSA-N
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Description

This compound features a morpholine ring, a phenyl group, and a prop-2-enamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide typically involves the reaction of 3-(morpholine-4-carbonyl)benzaldehyde with prop-2-enamide under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or phenyl derivatives.

Scientific Research Applications

N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide
  • N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide

Uniqueness

N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide is unique due to its specific structural features, such as the presence of a morpholine ring and a prop-2-enamide moiety. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds .

Properties

IUPAC Name

N-[[3-(morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-14(18)16-11-12-4-3-5-13(10-12)15(19)17-6-8-20-9-7-17/h2-5,10H,1,6-9,11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREPQVHILPPAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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